molecular formula C26H21ClN4O3 B5144657 2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline

2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B5144657
M. Wt: 472.9 g/mol
InChI Key: FAKBTNAEONCVRL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline is a chemical compound with potential applications in the field of scientific research. This compound is commonly referred to as CNQX and belongs to the class of quinoxaline derivatives. CNQX is a potent antagonist of the ionotropic glutamate receptors and has been extensively studied for its effects on the central nervous system.

Mechanism of Action

CNQX acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the activity of the receptor. This leads to a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in the hippocampus, which is involved in learning and memory. CNQX has also been shown to block the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. In addition, CNQX has been shown to reduce the number of synapses in the hippocampus, which is thought to be due to a decrease in synaptic plasticity.

Advantages and Limitations for Lab Experiments

CNQX has a number of advantages for lab experiments. It is a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, which makes it a valuable tool for studying the role of glutamate receptors in synaptic plasticity and learning and memory. In addition, CNQX is relatively stable and can be stored for long periods of time. However, there are also limitations to using CNQX in lab experiments. It has been shown to have off-target effects on other types of receptors, which can complicate the interpretation of results. In addition, CNQX is not selective for specific subtypes of glutamate receptors, which can make it difficult to determine the specific role of individual receptor subtypes.

Future Directions

There are a number of future directions for research on CNQX. One area of interest is the development of more selective and potent antagonists of specific subtypes of glutamate receptors. This would allow for a more precise investigation of the role of individual receptor subtypes in synaptic plasticity and learning and memory. Another area of interest is the development of new methods for studying the effects of CNQX on the central nervous system. This could include the use of advanced imaging techniques to visualize the effects of CNQX on synaptic plasticity and learning and memory in real-time. Finally, there is a need for more research on the potential therapeutic applications of CNQX in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.

Synthesis Methods

The synthesis of CNQX involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for synthesizing CNQX involves the reaction of 2-chlorobenzoic acid with 2-nitroaniline to form the intermediate compound 2-(2-chlorophenyl)-4-nitroquinoline. This intermediate is then reacted with piperazine and acetic anhydride to form the final product, 2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline.

Scientific Research Applications

CNQX has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. CNQX has been shown to block the activity of the AMPA and kainate subtypes of glutamate receptors, leading to a decrease in excitatory neurotransmission. This makes CNQX a valuable tool for studying the role of glutamate receptors in synaptic plasticity and learning and memory.

properties

IUPAC Name

[2-(2-chlorophenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c27-23-7-3-1-6-21(23)25-17-22(20-5-2-4-8-24(20)28-25)26(32)30-15-13-29(14-16-30)18-9-11-19(12-10-18)31(33)34/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKBTNAEONCVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Chlorophenyl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone

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